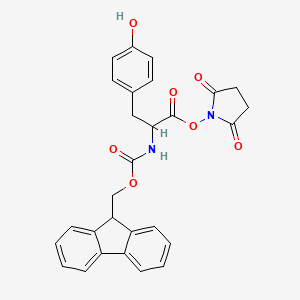
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydroxyphenyl group, and a dioxopyrrolidinyl ester. These structural elements contribute to its versatility and reactivity in chemical synthesis and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate typically involves multiple steps. One common method starts with the protection of the amino group of 2-amino-3-(4-hydroxyphenyl)propanoic acid using the fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the esterification of the carboxyl group with 2,5-dioxopyrrolidin-1-yl. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis techniques to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups in the dioxopyrrolidinyl ester can be reduced to alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: The removal of the Fmoc group is typically achieved using piperidine in a solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various amino acid derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of peptides and other complex molecules. Its Fmoc-protected amino group allows for selective deprotection and subsequent coupling reactions.
Biology
In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein modifications. Its hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological macromolecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The Fmoc group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The hydroxyphenyl group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl) 2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
- (2,5-dioxopyrrolidin-1-yl) 2-(benzyloxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
Uniqueness
The uniqueness of (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate lies in its Fmoc protecting group, which provides a versatile handle for selective deprotection and functionalization. This makes it particularly valuable in peptide synthesis and other applications where precise control over functional group reactivity is required.
Eigenschaften
Molekularformel |
C28H24N2O7 |
|---|---|
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C28H24N2O7/c31-18-11-9-17(10-12-18)15-24(27(34)37-30-25(32)13-14-26(30)33)29-28(35)36-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24,31H,13-16H2,(H,29,35) |
InChI-Schlüssel |
SUAHYEFZOWZLGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)
![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)
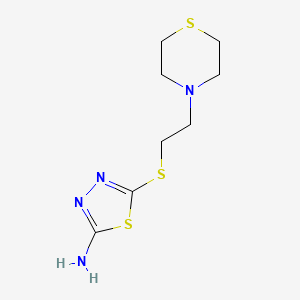
![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)
![Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid](/img/structure/B14791906.png)
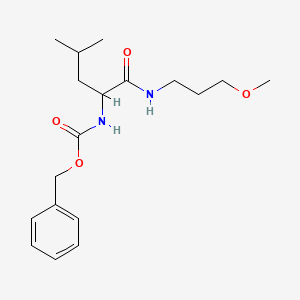
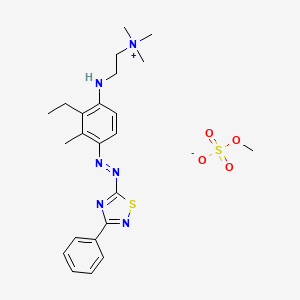
![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)

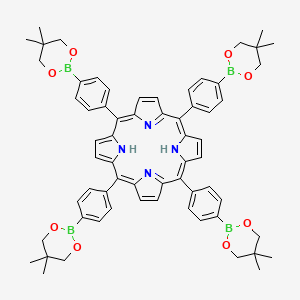
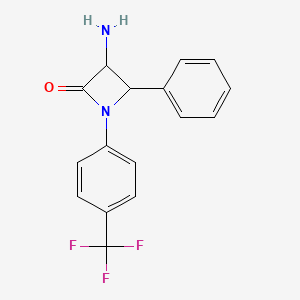
![(2S)-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B14791944.png)
![(R)-1-[4-(morpholin-4-yl)phenyl]ethanol](/img/structure/B14791949.png)
